molecular formula C19H18FN5O2S B2581187 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 886958-91-4

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2581187
CAS RN: 886958-91-4
M. Wt: 399.44
InChI Key: FPUDICFIIRSXEM-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18FN5O2S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

  • Fluorine-substituted 1,2,4-triazines, structurally related to the compound , have been evaluated for antibacterial properties. These compounds showed significant activity against various bacteria such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Synthesis and Characterization

  • Research on similar 1,2,4-triazine derivatives focuses on their synthesis and characterization, which could provide insights into their potential applications in various scientific fields (El‐Barbary et al., 2005).

Anti-Inflammatory and Analgesic Properties

  • Certain acetamides and arylureas derived from related compounds demonstrate anti-inflammatory and analgesic activities. This suggests potential therapeutic applications for similar structures (Mazzone et al., 1987).

Antipsychotic Potential

  • Derivatives of related compounds have been explored for their antipsychotic-like profile in behavioral animal tests, offering insights into potential applications in neuropsychiatric disorders (Wise et al., 1987).

Antitumor Activity

  • Research on benzothiazole derivatives, which share some structural similarities, has shown potential antitumor activity against various human tumor cell lines. This indicates a possible role in cancer research and therapy (Yurttaş et al., 2015).

In Vitro Potency and Efficacy

  • Investigations into the potency and efficacy of similar compounds in vitro may provide valuable insights for their use in biological and pharmacological research (Stec et al., 2011).

properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-12-5-7-13(8-6-12)9-16-18(27)25(21)19(24-23-16)28-11-17(26)22-15-4-2-3-14(20)10-15/h2-8,10H,9,11,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUDICFIIRSXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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